3-Ethyl-2-phenylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a fused ring system that combines both imidazole and pyrazine moieties, contributing to its unique chemical properties and reactivity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
3-Ethyl-2-phenylimidazo[1,2-a]pyrazine can be synthesized through various methods, primarily involving the reaction of appropriate precursors under specific conditions. It belongs to the broader category of imidazo[1,2-a]pyrazines, which have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The classification of this compound falls under heterocyclic organic compounds, which are characterized by rings containing at least one atom that is not carbon.
The synthesis of 3-ethyl-2-phenylimidazo[1,2-a]pyrazine typically involves a multicomponent reaction strategy. One effective method described in recent literature employs a cascade reaction combining nitroolefins with 2-aminopyridines. This method utilizes iron(III) chloride as a catalyst to facilitate the reaction. The process can be summarized as follows:
The molecular structure of 3-ethyl-2-phenylimidazo[1,2-a]pyrazine consists of an ethyl group and a phenyl group attached to the imidazo[1,2-a]pyrazine core. The structural formula can be represented as follows:
3-Ethyl-2-phenylimidazo[1,2-a]pyrazine can participate in various chemical reactions due to its functional groups:
The mechanism of action of 3-ethyl-2-phenylimidazo[1,2-a]pyrazine primarily involves its interaction with specific biological targets:
3-Ethyl-2-phenylimidazo[1,2-a]pyrazine has several potential applications in scientific research:
The imidazo[1,2-a]pyrazine scaffold represents a fused bicyclic heteroaromatic system characterized by a bridgehead nitrogen atom and significant π-electron delocalization. This architecture confers exceptional versatility in drug design due to its:
3-Ethyl-2-phenylimidazo[1,2-a]pyrazine exemplifies these characteristics with its C-2 phenyl ring (providing conformational restraint) and C-3 ethyl group (modulating electron density). Key molecular properties of this derivative include:
Table 1: Molecular Properties of 3-Ethyl-2-phenylimidazo[1,2-a]pyrazine
Property | Value | Method/Description |
---|---|---|
Molecular Formula | C₁₄H₁₃N₃ | Elemental analysis [1] |
Molecular Weight | 223.28 g/mol | Calculated from formula [1] |
SMILES Notation | CCC1=C(N=C2N1C=CN=C2)C3=CC=CC=C3 | Canonical representation [1] |
Predicted CCS (Ų) [M+H]⁺ | 149.3 | Collision cross-section measurement [1] |
LogP (estimated) | ~2.8 | Computational prediction [3] |
The compound’s structural features enable diverse biological interactions:
The exploration of imidazo[1,2-a]pyrazines evolved from foundational heterocyclic chemistry in the mid-20th century to targeted medicinal applications:
Early Chemical Investigations (1960s–1990s)
Initial studies focused on synthetic methodology and reactivity profiling:
Rise in Biomedical Relevance (2000s–Present)
Advances in high-throughput screening and target identification propelled therapeutic applications:
Table 2: Evolution of Key Therapeutic Applications
Era | Therapeutic Area | Key Advances |
---|---|---|
1960s–1990s | Synthetic Methodology | Regioselective halogenation; Quaternization studies; Ring functionalization [3] |
2000s–2010s | Infectious Diseases | Telacebec (Q203) development targeting QcrB subunit; MDR-TB activity [7] |
2010s–Present | Oncology/Immunology | TLR8 agonists for adjuvants; Cytotoxic derivatives against cancer lines [5] [8] |
The structural evolution of 3-ethyl-2-phenylimidazo[1,2-a]pyrazine reflects broader trends: early derivatives prioritized synthetic accessibility, while contemporary designs leverage structure-activity relationship (SAR) insights to optimize target affinity and pharmacokinetics. Its progression from a chemical curiosity to a scaffold of high biomedical interest underscores its significance in modern drug discovery [3] [5] [7].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7